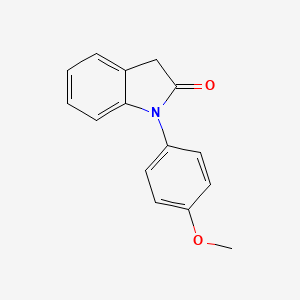

1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-18-13-8-6-12(7-9-13)16-14-5-3-2-4-11(14)10-15(16)17/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZNUBBBIPNJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10537392 | |

| Record name | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19621-24-0 | |

| Record name | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one, also known as 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one, is an indole derivative that has garnered attention for its diverse biological activities. This compound's structure features a methoxyphenyl group attached to an indole core, which enhances its solubility and biological efficacy. Its primary mechanisms of action involve interactions with tubulin and modulation of various signaling pathways.

The compound primarily targets tubulin , disrupting its polymerization. This interaction leads to significant alterations in microtubule dynamics, which are crucial for proper cell division. The disruption causes cell cycle arrest and can trigger apoptosis in cancer cells.

Biochemical Pathways

This compound influences several biochemical pathways by interacting with enzymes such as kinases and phosphatases. These interactions can modulate cellular signaling pathways, affecting processes like gene expression and DNA repair mechanisms.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Properties : It has shown effectiveness in inhibiting tumor cell growth through its action on tubulin. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate significant anticancer potential across various cancer cell lines .

- Antimicrobial Activity : Research indicates that derivatives of indole compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

- Antiviral Effects : Some studies have reported activity against viral infections, suggesting potential applications in antiviral drug development .

Anticancer Studies

A study evaluating the anticancer effects of this compound demonstrated that the compound significantly inhibited the proliferation of several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 12.5 | |

| HepG2 (Liver Cancer) | 10.0 |

These results indicate a promising therapeutic potential for this compound in treating various forms of cancer.

Mechanistic Insights

Further investigations into the mechanism revealed that treatment with the compound led to increased levels of apoptotic markers in treated cells compared to controls. Flow cytometry analysis confirmed a significant increase in early and late apoptotic cells following exposure to this compound.

Scientific Research Applications

Biological Activities

1-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one exhibits significant biological activities. Interaction studies reveal that this compound primarily targets tubulin. By binding to tubulin, it disrupts its polymerization process, affecting microtubule dynamics essential for cell division. This interaction leads to significant biochemical changes that can trigger apoptosis in cancer cells. Additionally, it has been observed to influence various enzyme activities and signaling pathways by interacting with specific kinases and phosphatases.

Medicinal Chemistry

This compound is explored for its potential as an anticancer agent and for treating other diseases due to its diverse biological activities.

Analogues

Several compounds share structural similarities with this compound.

Structural Analogues of this compound

| Compound Name | Unique Features |

|---|---|

| 3-Aminoindole | Lacks the methoxy group; primarily studied for neuroprotective effects |

| Indomethacin | A nonsteroidal anti-inflammatory drug; exhibits different mechanisms of action |

| 5-Methoxyindole | Lacks the dihydro structure; known for its role in serotonin synthesis |

Uniqueness

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

Compound 1 : (3Z)-3-[(4-Methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one (JK3-37)

- Structure : Features a 4-methoxyphenyl group attached via a methylidene bridge at the 3-position.

- Synthesis: Prepared by refluxing (3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one with 4-anisidine in ethanol .

Compound 2 : 3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

- Structure : Contains a hydroxyl group and a 4-methylphenyl-substituted ethyl ketone at the 3-position.

- Key Differences : The hydroxyl and ketone groups increase polarity, likely improving solubility but reducing membrane permeability compared to the methoxy-substituted target compound .

Compound 3 : 1-(2,6-Dichlorobenzyl)-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one

- Structure: Incorporates a dichlorobenzyl group at the 1-position and an imino-linked 4-methoxyphenyl group at the 3-position.

- Key Differences : The dichlorobenzyl substituent introduces steric bulk and electron-withdrawing effects, which may alter binding affinity in biological systems .

Quantum Chemical Descriptors (DFT Studies)

Compounds with similar scaffolds exhibit distinct electronic properties:

- (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one : Highest occupied molecular orbital (HOMO) energy = -8.723 eV, indicating lower electron-donating capacity .

- (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one : Lower HOMO energy (-8.171 eV) suggests reduced reactivity compared to methoxy-substituted analogs .

Physicochemical Properties

Q & A

Q. What experimental approaches validate isomer-specific bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.